
6-Ethoxygeniposide
Vue d'ensemble
Description
6-Ethoxygeniposide is a bioactive compound known for its significant anticancer properties. It is a type of iridoid glycoside, which are naturally occurring compounds found in various plants. The molecular formula of this compound is C19H28O11, and it has a molecular weight of 432.42 g/mol. This compound is widely employed in the biomedical field due to its ability to inhibit the proliferation and mitosis of malignant cells.
Mécanisme D'action
Target of Action
It’s known that this compound is widely employed in the biomedical field, showcasing profound anticancer properties .
Mode of Action
It’s known to curb the proliferation and mitosis of malignant cells, effectively orchestrating their demise .
Result of Action
It’s known that this compound has profound anticancer properties, curbing the proliferation and mitosis of malignant cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxygeniposide involves several steps, starting from the extraction of its precursor compounds from natural sources. The key steps include:
Extraction: The precursor compounds are extracted from plants, particularly from the fruits of Gardenia jasminoides Ellis.
Glycosylation: The extracted compounds undergo glycosylation, where a sugar moiety is added to form the glycoside.
Esterification: The glycoside is then esterified with ethoxy groups to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The plants are harvested, and the active compounds are extracted using solvents such as methanol, ethanol, or pyridine . The extracted compounds are then purified through various chromatographic techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethoxygeniposide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
6-Ethoxygeniposide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and assays.
Biology: It is studied for its role in inhibiting the proliferation of cancer cells and its potential as an anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various types of cancer.
Industry: It is used in the development of new pharmaceuticals and as a bioactive compound in various formulations.
Comparaison Avec Des Composés Similaires
6-Ethoxygeniposide is unique among iridoid glycosides due to its specific ethoxy group, which enhances its bioactivity. Similar compounds include:
Geniposide: Another iridoid glycoside with similar anticancer properties but lacks the ethoxy group.
Gardenoside: Found in the same plant source but has different glycosylation patterns.
Loganin: A precursor to many iridoid glycosides but with different biological activities.
Propriétés
IUPAC Name |
methyl (1S,4aS,5S,7aS)-5-ethoxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c1-3-27-10-4-8(5-20)12-13(10)9(17(25)26-2)7-28-18(12)30-19-16(24)15(23)14(22)11(6-21)29-19/h4,7,10-16,18-24H,3,5-6H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNXATPUZSSFNF-HOZAMIDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


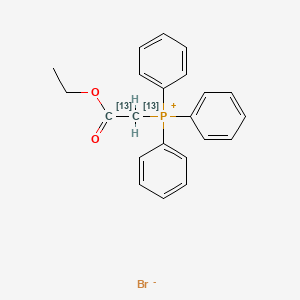

![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)
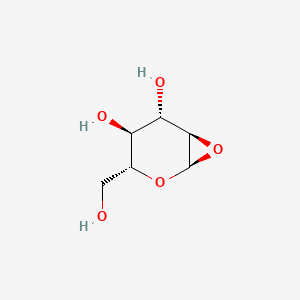
![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
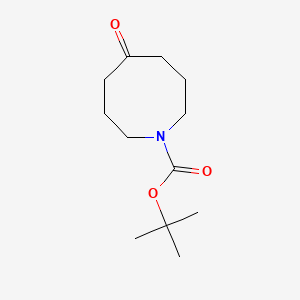
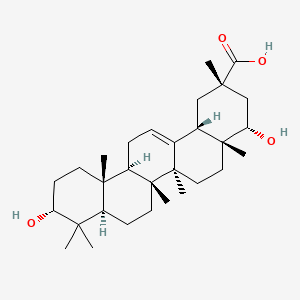
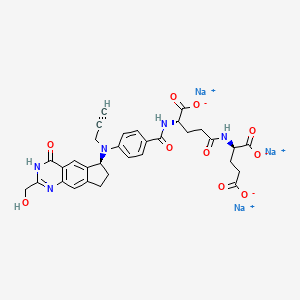

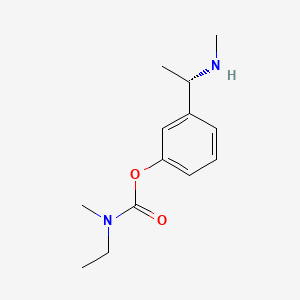
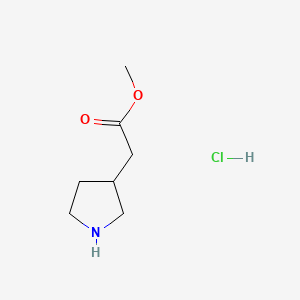

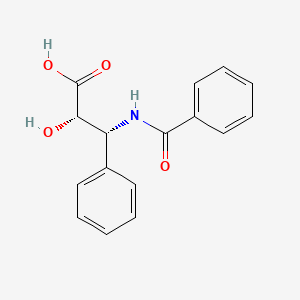
![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
